molecular formula C7H3ClF4O B1612628 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol CAS No. 35175-80-5

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

Cat. No. B1612628
CAS RN: 35175-80-5
M. Wt: 214.54 g/mol
InChI Key: HMYXKHZCEYROAL-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol is a chemical compound with the molecular formula C7H3ClF4O . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds, such as 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, has been described in patents . These processes involve the reduction of the parent benzoic acids or acid halides using expensive reagents such as borohydrides, or lithiation of tetrafluorobenzene at very low temperatures followed by methylation .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol consists of a benzyl alcohol group where the benzene ring is substituted with four fluorine atoms and one chlorine atom . The molecular weight of this compound is 214.54 g/mol .

properties

IUPAC Name

(4-chloro-2,3,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYXKHZCEYROAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Cl)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590724
Record name (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

CAS RN

35175-80-5
Record name 4-Chloro-2,3,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35175-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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